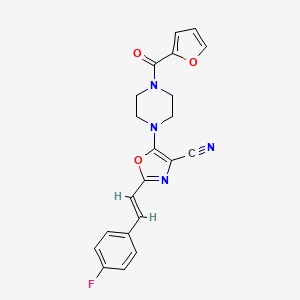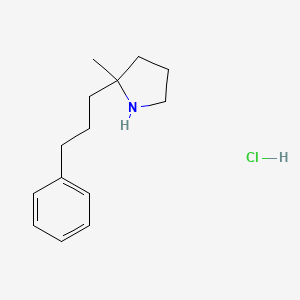
2-Methyl-2-(3-phenylpropyl)pyrrolidine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-Methyl-2-(3-phenylpropyl)pyrrolidine hydrochloride” is a chemical compound with the CAS Number: 2031259-12-6 . It has a molecular weight of 239.79 and its IUPAC name is 2-methyl-2-(3-phenylpropyl)pyrrolidine hydrochloride .
Synthesis Analysis
The synthesis of pyrrolidine derivatives, such as “2-Methyl-2-(3-phenylpropyl)pyrrolidine hydrochloride”, often involves ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . The specific synthesis process for this compound is not detailed in the available literature.Molecular Structure Analysis
The molecular structure of “2-Methyl-2-(3-phenylpropyl)pyrrolidine hydrochloride” is characterized by a five-membered pyrrolidine ring . This ring is one of the nitrogen heterocycles used widely by medicinal chemists . The structure also includes a phenylpropyl group and a methyl group attached to the pyrrolidine ring .Physical And Chemical Properties Analysis
“2-Methyl-2-(3-phenylpropyl)pyrrolidine hydrochloride” is a powder at room temperature . Its InChI key is KSPKVMWOEBILEV-UHFFFAOYSA-N . More specific physical and chemical properties such as melting point, boiling point, and density are not provided in the available literature.Applications De Recherche Scientifique
Application in Synthesis and Chemistry
- Synthesis of Pyrrolo-Pyridines and Related Compounds: A study by Davis et al. (1992) detailed the synthesis of 2-phenyl[1H]-pyrrolo[2,3-b]pyridine using β-methylazines and benzonitrile, demonstrating an application in the synthesis of pyrrolo-pyridines and related compounds. This reaction could potentially involve compounds similar to 2-Methyl-2-(3-phenylpropyl)pyrrolidine hydrochloride (Davis, Wakefield, & Wardell, 1992).
Application in Organic Electronics
- Conducting Polymers: Diaz et al. (1981) reported on the electrochemical properties of polypyrrole, poly-N-methylpyrrole, and poly-N-phenylpyrrole, which are closely related to 2-Methyl-2-(3-phenylpropyl)pyrrolidine hydrochloride. These polymers can switch between conductive and insulating states, indicating potential use in organic electronics (Diaz, Castillo, Logan, & Lee, 1981).
Application in Medicinal Chemistry
- Cognition-Enhancing Properties: Lin et al. (1997) explored the cognitive enhancement properties of 2-Methyl-3-(2(S)-pyrrolidinylmethoxy)pyridine (ABT-089), a compound structurally similar to 2-Methyl-2-(3-phenylpropyl)pyrrolidine hydrochloride. This research highlights the potential of such compounds in developing treatments for cognitive disorders (Lin et al., 1997).
Application in Biochemistry and Molecular Biology
- Inhibition of Glycosidases: Fiaux et al. (2005) researched pyrrolidine-3,4-diol derivatives, structurally related to 2-Methyl-2-(3-phenylpropyl)pyrrolidine hydrochloride, and their influence on inhibiting glycosidases. This indicates potential applications in studying enzyme mechanisms and designing inhibitors (Fiaux, Popowycz, Favre, Schütz, Vogel, Gerber‐Lemaire, & Juillerat-Jeanneret, 2005).
Application in Organic Synthesis
- Catalysis in Organic Reactions: Singh et al. (2013) described the use of a pyrrolidine-based catalyst for the stereoselective Michael addition of cyclohexanone and cyclopentanone to nitroolefins. This suggests the potential utility of 2-Methyl-2-(3-phenylpropyl)pyrrolidine hydrochloride in similar catalytic processes (Singh, Singh, Kaur, Singh, Sharma, Khullar, & Mandal, 2013).
Application in Materials Science
- Anion Exchange Membranes: Gu et al. (2014) conducted a study on pyrrolidinium cation-based anion exchange membranes, relevant to the structure of 2-Methyl-2-(3-phenylpropyl)pyrrolidine hydrochloride. These membranes have potential applications in energy and environmental technologies (Gu, Dong, Li, Sun, & Yan, 2014).
Safety and Hazards
This compound is associated with several hazard statements including H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .
Propriétés
IUPAC Name |
2-methyl-2-(3-phenylpropyl)pyrrolidine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N.ClH/c1-14(11-6-12-15-14)10-5-9-13-7-3-2-4-8-13;/h2-4,7-8,15H,5-6,9-12H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSPKVMWOEBILEV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCN1)CCCC2=CC=CC=C2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22ClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-2-(3-phenylpropyl)pyrrolidine hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

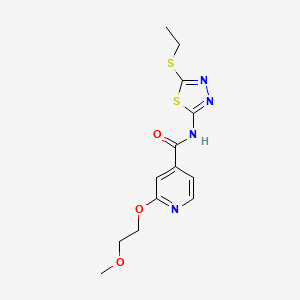
![N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-3-(phenylthio)propanamide](/img/structure/B2894002.png)
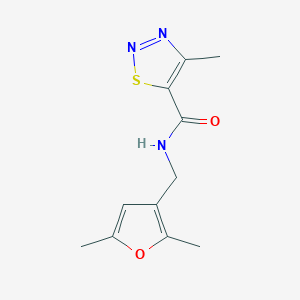
![(5-bromofuran-2-yl)(3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)methanone](/img/structure/B2894007.png)


![2-(4-benzylpiperazin-1-yl)-7-(4-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2894011.png)

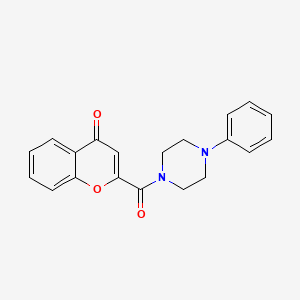
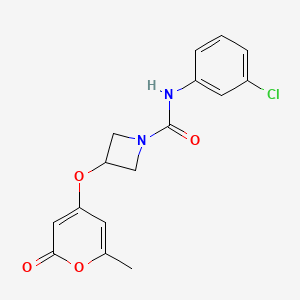

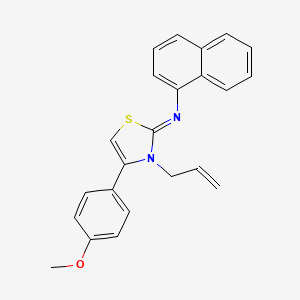
![2,4-dimethoxy-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2894018.png)
